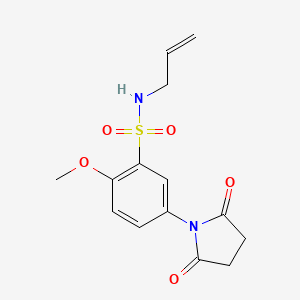
N-allyl-5-(2,5-dioxo-1-pyrrolidinyl)-2-methoxybenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-allyl-5-(2,5-dioxo-1-pyrrolidinyl)-2-methoxybenzenesulfonamide, also known as APS, is a sulfonamide compound that has been widely used in scientific research. It has been found to have a variety of biochemical and physiological effects, making it a valuable tool for investigating various biological processes.
Mecanismo De Acción
N-allyl-5-(2,5-dioxo-1-pyrrolidinyl)-2-methoxybenzenesulfonamide has been found to inhibit the activity of protein tyrosine phosphatases, which are enzymes that play a critical role in the regulation of cellular signaling pathways. By inhibiting these enzymes, this compound can alter the activity of various signaling pathways, leading to changes in cellular function.
Biochemical and Physiological Effects:
This compound has been found to have a variety of biochemical and physiological effects, including the inhibition of protein tyrosine phosphatases, the regulation of nitric oxide production, and the modulation of the renin-angiotensin system. These effects can lead to changes in cellular function, as well as changes in blood pressure, cardiovascular function, and other physiological processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-allyl-5-(2,5-dioxo-1-pyrrolidinyl)-2-methoxybenzenesulfonamide has several advantages for use in lab experiments, including its ability to selectively inhibit protein tyrosine phosphatases, its ability to modulate the activity of the renin-angiotensin system, and its ability to regulate nitric oxide production. However, there are also limitations to its use, including the need for careful control of dosage and the potential for off-target effects.
Direcciones Futuras
There are several future directions for research involving N-allyl-5-(2,5-dioxo-1-pyrrolidinyl)-2-methoxybenzenesulfonamide, including the investigation of its effects on other signaling pathways, the development of more selective inhibitors of protein tyrosine phosphatases, and the exploration of its potential therapeutic applications in the treatment of cardiovascular disease and other conditions.
In conclusion, this compound is a valuable tool for scientific research, with a variety of biochemical and physiological effects that make it useful for investigating various biological processes. Its selective inhibition of protein tyrosine phosphatases, modulation of the renin-angiotensin system, and regulation of nitric oxide production make it a promising candidate for future research and potential therapeutic applications.
Métodos De Síntesis
The synthesis of N-allyl-5-(2,5-dioxo-1-pyrrolidinyl)-2-methoxybenzenesulfonamide involves the reaction of N-allyl-p-toluenesulfonamide with pyrrolidine-2,5-dione in the presence of a base. The resulting product is then treated with methoxyamine hydrochloride to yield this compound.
Aplicaciones Científicas De Investigación
N-allyl-5-(2,5-dioxo-1-pyrrolidinyl)-2-methoxybenzenesulfonamide has been used in a variety of scientific research applications, including as a tool for studying the regulation of protein tyrosine phosphatases, the role of nitric oxide in the regulation of blood pressure, and the function of the renin-angiotensin system in the regulation of cardiovascular function.
Propiedades
IUPAC Name |
5-(2,5-dioxopyrrolidin-1-yl)-2-methoxy-N-prop-2-enylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O5S/c1-3-8-15-22(19,20)12-9-10(4-5-11(12)21-2)16-13(17)6-7-14(16)18/h3-5,9,15H,1,6-8H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITQQSVXKOKMVQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2C(=O)CCC2=O)S(=O)(=O)NCC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3-chloro-4,5-dimethoxybenzyl)({1-[2-(2-fluorophenyl)ethyl]-3-piperidinyl}methyl)methylamine](/img/structure/B4969815.png)
![(2,3-dichlorobenzyl)[2-(diethylamino)ethyl]ethylamine](/img/structure/B4969819.png)
![1-(4-{4-[(5-bromo-2-furyl)methyl]-1-piperazinyl}phenyl)ethanone](/img/structure/B4969826.png)
![(2R*,6S*)-4-{[2-[(2,2-dimethylpropyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-2,6-dimethylmorpholine](/img/structure/B4969827.png)

![8-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-1-isobutyl-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B4969848.png)

![N-[4-({[(2-methylbenzoyl)amino]carbonothioyl}amino)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B4969867.png)
![N~2~-benzyl-N~2~-[(4-bromophenyl)sulfonyl]-N~1~-[2-(3,4-dimethoxyphenyl)ethyl]glycinamide](/img/structure/B4969875.png)
![4-(4-bromo-2-nitrophenyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione](/img/structure/B4969877.png)

![3-[4-(cyclopentylcarbonyl)-1-piperazinyl]-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B4969893.png)
![N-[(5-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-4-ethyl-4H-1,2,4-triazol-3-yl)methyl]-4-methylbenzamide](/img/structure/B4969898.png)
![5-[(4-chloro-3,5-dimethylphenoxy)methyl]-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-isoxazolecarboxamide](/img/structure/B4969914.png)